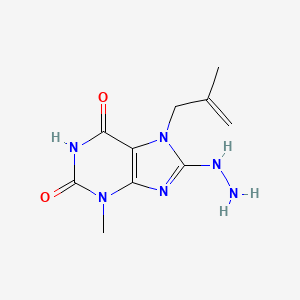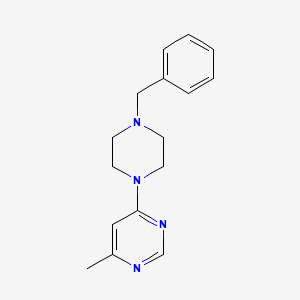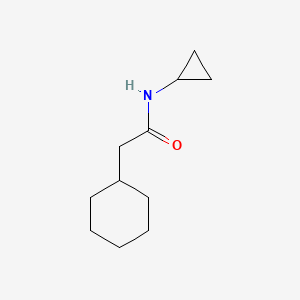![molecular formula C10H10ClN3O B6531353 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole CAS No. 1495280-17-5](/img/structure/B6531353.png)
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole (CMT) is an organic compound that has been used in various scientific research applications. It is a synthetic compound that has both a nitrogen and a chlorine atom in its structure, and is classified as a triazole. CMT has been used in various research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential therapeutic agent.
Applications De Recherche Scientifique
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole has been used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and as a potential therapeutic agent. In organic synthesis, this compound is used as a reagent to form new organic compounds. It is also used as an inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, this compound has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole is not fully understood, however, it is believed to act as an enzyme inhibitor. Specifically, it is believed to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, this compound may also affect the expression of certain genes, which could lead to changes in cellular processes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs. Additionally, this compound has been shown to have anti-cancer effects in cell culture studies, and may have potential therapeutic applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is easily synthesized from readily available starting materials. Additionally, it is relatively inexpensive and can be stored for long periods of time without degrading. However, this compound can be toxic in high concentrations, and should be handled with caution. Additionally, due to its relatively low solubility, it can be difficult to use in some laboratory experiments.
Orientations Futures
Future research on 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole could focus on its potential therapeutic applications, such as its use in the treatment of cancer. Additionally, further research could be conducted to better understand its mechanism of action and how it affects gene expression. Additionally, further research could be conducted to investigate its potential toxicity and how to reduce its toxicity in laboratory experiments. Finally, further research could be conducted to investigate its potential use as a reagent in organic synthesis.
Méthodes De Synthèse
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole can be synthesized from a variety of starting materials, including 2-chlorophenol, potassium cyanide, and dimethylformamide (DMF). The synthesis involves a series of steps, including the reaction of 2-chlorophenol with potassium cyanide to form 2-chlorophenolcyanide, which is then reacted with dimethylformamide to form this compound.
Propriétés
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14-7-12-13-10(14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQLOGJDNWIUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-({5-[4-(propan-2-yl)phenyl]furan-2-yl}methylidene)-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6531275.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)
![[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B6531300.png)

![{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6531313.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)

![3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6531372.png)
![N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B6531375.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6531381.png)
![8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6531389.png)
